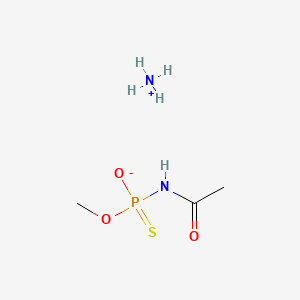

Ammonium O-methyl acetylthiophosphoramidate

Description

Ammonium O-methyl acetylthiophosphoramidate (CAS RN: 53705-85-4) is a phosphoramidate derivative characterized by an O-methyl group, an acetylthio moiety, and an ammonium counterion. Its molecular formula is C3H10N2O2PS·H3N (as inferred from related compounds in and ). The presence of both sulfur (in the thiophosphoryl group) and nitrogen (in the ammonium ion) enhances its reactivity and binding affinity to biological targets, such as enzymes or receptors .

Properties

CAS No. |

53705-85-4 |

|---|---|

Molecular Formula |

C3H11N2O3PS |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

azanium;N-[methoxy(oxido)phosphinothioyl]acetamide |

InChI |

InChI=1S/C3H8NO3PS.H3N/c1-3(5)4-8(6,9)7-2;/h1-2H3,(H2,4,5,6,9);1H3 |

InChI Key |

SUNQBXKODOGDDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NP(=S)([O-])OC.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium O-methyl acetylthiophosphoramidate typically involves the reaction of acetylthiophosphoramidic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium O-methyl acetylthiophosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiophosphoramidates.

Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiophosphoramidates, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ammonium O-methyl acetylthiophosphoramidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of ammonium O-methyl acetylthiophosphoramidate involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Table 1: Impact of O-Methyl Groups on Activity

| Compound | O-Methyl Groups | Activity (Infection Assay) | Reference |

|---|---|---|---|

| 11 | 0 | Inactive | |

| 17/19 | 2 | Active | |

| 21 | 4 | Inactive |

Structural Analogs with Varied Substituents

a) Ammonium O-Ethyl Methylphosphonothioate (CAS RN: N/A)

- Structure : Replaces the O-methyl group with O-ethyl and lacks the acetylthio moiety.

- Activity : Shows moderate receptor affinity due to the ethyl group’s increased hydrophobicity, but lower specificity compared to O-methyl derivatives .

b) Penipacid E (C11H12N2O4)

- Structure : Contains a COOMe group instead of COOH (compared to analog Penipacid 3).

- Activity : The O-methylation at C-11 enhances stability but reduces solubility, affecting bioavailability .

c) O-Ethyl S-Methyl Phosphoramidothioate (CAS RN: 71348-19-1)

- Structure : Substitutes acetylthio with a simpler methylthio group.

- Activity : Exhibits insecticidal properties but lower enzymatic inhibition compared to acetylthiophosphoramidates .

Table 2: Structural and Functional Comparison of Analogs

Quantitative Structure-Activity Relationship (QSAR) Insights

- Substituent Effects: A QSAR study on 2,6-dimethoxyphenoxy analogs demonstrated that o-methyl substituents enhance 5-HT1A receptor affinity by 10-fold compared to unsubstituted derivatives .

- Electronic vs. Steric Effects : While electron-donating groups (e.g., O-methyl) improve binding, bulky substituents (e.g., t-butyl) reduce activity due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.